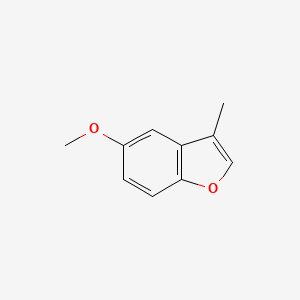

5-Methoxy-3-methylbenzofuran

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3-methyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-7-6-12-10-4-3-8(11-2)5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRSNEXVRVTXGIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30523010 | |

| Record name | 5-Methoxy-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-30-1 | |

| Record name | 5-Methoxy-3-methylbenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-methyl-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30523010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Benzofuran Scaffold: A Technical Guide to CAS 3710-50-7 and the Structurally Related 5-Methoxy-3-methylbenzofuran

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Chemical Identity

In the landscape of chemical synthesis and drug discovery, precise identification of molecules is paramount. This guide addresses the chemical entity associated with CAS number 3710-50-7 . It is crucial to note a common point of confusion: while the name 5-Methoxy-3-methylbenzofuran is sometimes erroneously associated with this CAS number, the authoritative Chemical Abstracts Service registry definitively assigns CAS 3710-50-7 to the compound Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate .

This guide will primarily focus on the properties and synthesis of the correct compound, Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. Recognizing the potential for user interest in the similarly named compound, a comprehensive section on 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1) is also included.

The benzofuran core is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, antiviral, antifungal, anti-inflammatory, and neuroprotective agents.[1][3][4] This guide serves as a technical resource for researchers looking to understand and utilize these specific benzofuran derivatives in their work.

Part 1: Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 3710-50-7)

This compound is a substituted benzofuran carrying an ethyl ester at the 2-position, a methyl group at the 3-position, and a methoxy group at the 5-position. These substitutions significantly influence the molecule's electronic properties and steric profile, making it a valuable intermediate for further chemical elaboration.

Core Properties and Specifications

Below is a summary of the key identifiers and physical properties for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

| Property | Value | Source(s) |

| CAS Number | 3710-50-7 | [5] |

| Molecular Formula | C₁₃H₁₄O₄ | [5] |

| Molecular Weight | 234.25 g/mol | [5] |

| IUPAC Name | ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | [5] |

| Synonyms | 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester | N/A |

| Canonical SMILES | CCOC(=O)C1=C(C)C2=CC(OC)=CC=C2O1 | [5] |

| InChI Key | DAETWRKPSJXAJB-UHFFFAOYSA-N | [5] |

Molecular Structure

The structure of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate, featuring the core benzofuran ring system with its substituents, is depicted below.

Caption: Structure of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Synthesis Protocol

Reaction Scheme:

Caption: Proposed synthesis of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate.

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of p-methoxyphenol (1.0 eq) in a suitable solvent such as ethanol, add ethyl acetoacetate (1.1 eq).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality and Experimental Choices:

-

The Pechmann condensation is a classic and efficient method for the synthesis of coumarins, which can be readily converted to benzofurans.

-

Sulfuric acid acts as a catalyst for both the initial condensation and the subsequent cyclization to form the benzofuran ring.

-

The use of TLC is crucial for monitoring the reaction to ensure complete consumption of the starting materials and to prevent the formation of by-products.

Spectral Data Insights

Detailed spectral data for Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate is not available in the public domain. However, based on the structure and data from closely related analogs, the following spectral characteristics can be anticipated.[7][8]

-

¹H NMR: Expect signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, a quartet and a triplet for the ethyl ester group, and a singlet for the methyl group at the 3-position.

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the ester, the methoxy carbon, the carbons of the ethyl group, and the methyl carbon.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ester, C-O stretching of the ether and ester groups, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M+) should be observable, along with fragmentation patterns corresponding to the loss of the ethoxy group and other fragments from the benzofuran core.

Reactivity and Applications in Drug Development

The functional groups on Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate offer several avenues for chemical modification:

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations.

-

Electrophilic Aromatic Substitution: The electron-donating methoxy group activates the benzene ring towards electrophilic substitution reactions, allowing for the introduction of additional functional groups.

-

Side-Chain Modification: The methyl group at the 3-position can potentially be functionalized, although this is generally less reactive than the other positions.

The potential applications of this molecule in drug development are broad, given the established biological activities of the benzofuran scaffold. It can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic properties.

Part 2: 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1)

This section details the properties of 5-Methoxy-3-methylbenzofuran, the compound that corresponds to the chemical name in the user's original query.

Core Properties and Specifications

| Property | Value | Source(s) |

| CAS Number | 7182-30-1 | |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 g/mol | N/A |

| IUPAC Name | 5-methoxy-3-methyl-1-benzofuran | |

| Synonyms | 5-methoxy-3-methyl-benzofuran | |

| Physical Form | Solid or semi-solid or liquid | |

| Storage Temperature | 2-8°C, sealed in dry conditions |

Molecular Structure

Caption: Structure of 5-Methoxy-3-methylbenzofuran.

Synthesis Outline

A plausible synthetic route to 5-Methoxy-3-methylbenzofuran involves the methylation of 3-methyl-benzofuran-5-ol.[9]

Reaction Scheme:

Caption: Synthesis of 5-Methoxy-3-methylbenzofuran.

Methodology Overview:

This reaction is a standard Williamson ether synthesis where the hydroxyl group of 3-methyl-benzofuran-5-ol is deprotonated by a base to form a phenoxide, which then acts as a nucleophile to attack the methyl iodide, forming the methoxy ether.

Safety and Handling

According to the Globally Harmonized System (GHS), 5-Methoxy-3-methylbenzofuran is associated with the following hazards:

-

Pictograms: GHS07 (Exclamation Mark)

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (CAS 3710-50-7) and the related compound 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1). By clarifying the correct association between the CAS number and chemical structure, this document serves as a reliable resource for researchers. The benzofuran scaffold continues to be a fertile ground for the discovery of new bioactive molecules, and a thorough understanding of the properties and synthesis of its derivatives is essential for advancing research in medicinal chemistry and drug development.

References

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). Journal of Harmonized Research in Pharmacy.

- Bioactive Benzofuran deriv

- Pharmacological Activities of Benzofuran Derivatives. (n.d.).

- Benzofuran – Knowledge and References. (n.d.). Taylor & Francis.

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv

- 5-Methoxy-3-methylbenzofuran | 7182-30-1. (n.d.). Sigma-Aldrich.

- 5-Methoxy-3-methylbenzofuran | 7182-30-1. (n.d.). Sigma-Aldrich.

- synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.). Acta Poloniae Pharmaceutica.

- Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate - C13H14O4 | CSSS00000257090. (n.d.). Chemspace.

- Synthesis of ethyl benzofuran-2-carboxyl

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH.

- 5-Methoxy-2-benzofuran-1(3H)-one. (n.d.). PMC.

- 5-Methoxy-2-methyl-benzofuran-3-carboxylic acid synthesis. (n.d.). ChemicalBook.

- Ethyl 5-bromo-3-methyl-1-benzofuran-2-carboxyl

- SYNTHESIS OF 5-(3-METHYL BENZOFURAN-2-YL)-2-THIOL-1,3,4 OXADIAZOLE AND ITS PHOTOCHEMICAL STUDY. (2014). International Journal of Chemical and Physical Sciences.

- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.).

- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Cuestiones de Fisioterapia.

- H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (n.d.).

- BENZOFURAN, 3-/6-METHOXY-M-TOLYL/- 5-METHYL-, - Optional[1H NMR] - Chemical. (n.d.). SpectraBase.

- 3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. (n.d.). PubChemLite.

- (PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.).

- Application Notes and Protocols: Ethyl 5-methylfuran-2-carboxylate and its Analogs in Medicinal Chemistry. (n.d.). Benchchem.

- (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one. (2023). MDPI.

- Electronic Supplementary Information A Tunable Precious-Metal-Free System for Selective Oxidative Esterific

-

(3R,3aS,5aR,9aS,9bS)-3-(methoxymethyl)-5a-methyl-3a,4,5,6,7,8,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,9-dione | C15H22O4 | CID 44568211. (n.d.). PubChem.

- 5-methoxy-N-[2-(2-methoxyphenoxy)ethyl]-3-methyl-1-benzofuran-2-carboxamide - C20H21NO5 | CSSS00026381128. (n.d.). Chemspace.

- cas 7182-32-3|| where to buy Benzofuran, 5-methoxy-2-phenyl-. (n.d.). Chemenu.

- Ethyl 5-(Piperazin-1-yl)benzofuran-2-carboxylate: Advanced Organic Compound. (n.d.). BOCSCI Inc..

- US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions. (n.d.).

- 5-Methoxy-3-(4-trifluoromethyl-benzoylamino)-benzofuran-2-carboxylic acid methyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

- Benzofuran. (n.d.). the NIST WebBook.

- ETHYL 5-(BENZOYLOXY)

- Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxyl

Sources

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Ethyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate - C13H14O4 | CSSS00000257090 [chem-space.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. dea.gov [dea.gov]

- 8. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US9212336B2 - 3-methyl-benzofuran-5-ol and its use in perfume compositions - Google Patents [patents.google.com]

Architectures of Nature: A Technical Guide to the Discovery, Isolation, and Elucidation of Novel Benzofuran Derivatives

Executive Summary & Mechanistic Foundation

Benzofurans represent a privileged class of heterocyclic compounds characterized by a fused bicyclic system comprising a benzene ring and a furan ring. Found ubiquitously across terrestrial plants, marine organisms, and endophytic fungi, these natural products serve as sophisticated biological defense mechanisms and potent pharmacological agents[1].

For drug development professionals, the benzofuran scaffold is a highly versatile pharmacophore. The planar, electron-rich aromatic system facilitates diverse π-π stacking and hydrogen-bonding interactions within biological targets. Recent advances have highlighted their efficacy in targeting neurodegenerative pathways, overcoming multidrug-resistant cancers, and neutralizing acute inflammatory cascades[2]. This whitepaper provides a rigorous, causal framework for discovering, isolating, and validating novel benzofuran derivatives from complex biological matrices.

Discovery Strategy: Bioguided Fractionation

Modern discovery of benzofurans has shifted from untargeted screening to bioguided fractionation. By allowing real-time biological assays to dictate the chemical isolation pathway, researchers prevent the costly purification of inactive metabolites.

Biological factories present distinct metabolic profiles. For example, terrestrial plants such as Cortex Mori Radicis are rich in prenylated benzofuranones and 2-arylbenzofurans[3], whereas marine-derived fungi like Penicillium crustosum yield unique nitrogen-containing aza-benzofurans[4].

Table 1: Quantitative Pharmacological Data of Recently Isolated Benzofurans

| Compound | Biological Source | Therapeutic Target / Activity | Potency Metric (IC₅₀) |

| Cathafuran C | Cortex Mori Radicis (Terrestrial Plant) | Butyrylcholinesterase (BChE) Inhibition | 1.7 µM[3] |

| Compound 4 (Aza-benzofuran) | Penicillium crustosum (Marine Fungus) | iNOS / Nitric Oxide Release Inhibition | 16.5 µM[4] |

| Moracin M | Morus alba (Terrestrial Plant) | Butyrylcholinesterase (BChE) Inhibition | 38.08 µM[3] |

| Euparin | Radix Eupatorii Chinensis (Terrestrial Plant) | Broad-spectrum Anti-inflammatory | >98% HPLC Recovery[5] |

Master Protocol: Extraction, Partitioning, and High-Resolution Isolation

To successfully isolate low-abundance benzofurans, the experimental workflow must operate as a self-validating system, utilizing orthogonal separation mechanisms to progressively strip away interfering matrices.

Figure 1: Bioguided isolation workflow for novel benzofuran derivatives.

Step-by-Step Methodology

Self-Validating Rule: Every fraction must be analyzed via analytical Thin-Layer Chromatography (TLC) under UV illumination (254 nm and 365 nm) before pooling. Benzofurans typically exhibit strong fluorescence quenching at 254 nm due to their conjugated aromatic systems.

Step 1: Biomass Preparation & Extraction

-

Action : Pulverize dried biomass to a fine powder to maximize surface area. Macerate in 80% aqueous Methanol (MeOH) at 25°C for 48 hours. Repeat three times.

-

Causality : Unlike aggressive thermal methods like Soxhlet extraction, cold maceration prevents the thermal degradation of heat-sensitive substituents. MeOH provides optimal polarity and small molecular radius, allowing deep penetration into the cellular matrix to solubilize both polar glycosides and moderately polar aglycones.

Step 2: Sequential Liquid-Liquid Extraction (LLE)

-

Action : Concentrate the MeOH extract in vacuo, suspend it in distilled water, and partition sequentially with equal volumes of n-hexane, ethyl acetate (EtOAc), and n-butanol.

-

Causality : This step-gradient of dielectric constants segregates compound classes. Hexane strips away highly lipophilic interference (waxes, chlorophyll). The EtOAc phase selectively pulls the intermediate-polarity secondary metabolites, including the target benzofurans. Polar sugars and tannins remain locked in the aqueous and butanol phases.

Step 3: Primary Fractionation (Normal-Phase Silica Gel)

-

Action : Apply the biologically active EtOAc fraction to a normal-phase silica gel column (100-200 mesh). Elute using a gradient of Hexane:EtOAc (100:0 to 0:100 v/v).

-

Causality : Bare silica separates molecules based on hydrogen-bonding capacity and polarity. Fractions are pooled based on TLC profiles.

Step 4: Intermediate Purification (Sephadex LH-20)

-

Action : Pass complex sub-fractions through a Sephadex LH-20 size-exclusion column, eluting with an isocratic MeOH/Dichloromethane (1:1) mix.

-

Causality : Sephadex provides an orthogonal separation mechanism—sorting molecules by size and weak π-π interactions. This efficiently removes polymeric impurities without the irreversible chemisorption risks associated with silica gel.

Step 5: High-Resolution Preparative HPLC

-

Action : Resolve closely eluting structural isomers using Reverse-Phase C18 Preparative HPLC. Employ a gradient of acetonitrile and aqueous phosphoric acid (0.2% v/v) or formic acid at a flow rate of 5–10 mL/min[5].

-

Causality : High theoretical plate counts on a C18 column are required to achieve baseline resolution between structural homologs (e.g., isolating 12,13-dihydroxyeuparin from euparin[5]). Monitor dynamically via a Diode Array Detector (DAD) set to 240 nm to track the specific UV maxima of the benzofuran core.

Structural Elucidation Framework

Once absolute purity is achieved (>98% by HPLC), orthogonal spectroscopic techniques are utilized to explicitly define the molecular architecture[4].

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) : Establishes the exact mass and deduces the molecular formula (e.g., verifying the presence of distinct isotopic patterns if halogens are present).

-

1D and 2D NMR (Nuclear Magnetic Resonance) :

-

¹H-NMR : Protons on the furan ring (H-2 and H-3) typically present as distinct doublets (if substituted) or singlets in the 6.8–7.6 ppm range[3].

-

¹³C-NMR & HMBC : The oxygen-bound carbon (C-2) exhibits significant deshielding (~145-155 ppm). Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove connectivity—specifically looking for cross-peaks linking the furan ring protons to the adjacent quaternary carbons of the benzene core.

-

-

X-Ray Crystallography & Electronic Circular Dichroism (ECD) : For benzofurans with chiral centers (such as prenylated benzofuranones), empirical ECD spectra are compared against quantum mechanical Time-Dependent Density Functional Theory (TDDFT) calculations to assign absolute stereochemistry[3][4].

Pharmacodynamic Mechanisms & Pathways

The therapeutic viability of benzofurans stems from their ability to interrupt pathological signaling at the receptor and transcription levels[1].

A compelling example is the anti-inflammatory activity observed in novel aza-benzofurans isolated from the marine fungus Penicillium crustosum. These derivatives directly modulate the inflammatory cascade triggered by lipopolysaccharide (LPS). By blocking downstream signaling, they inhibit the transcription and enzymatic activity of Inducible Nitric Oxide Synthase (iNOS), thereby halting the cytotoxic overproduction of Nitric Oxide (NO) in macrophages without compromising baseline cell viability[4].

Figure 2: Mechanism of aza-benzofurans inhibiting the iNOS inflammatory pathway.

Similarly, in neurodegenerative pharmacology, naturally occurring 2-arylbenzofuran derivatives exhibit powerful, competitive inhibition of cholinesterases (like BChE), protecting critical neurotransmitters from enzymatic degradation in the synaptic cleft[3].

References

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC (nih.gov) - 2

-

Natural source, bioactivity and synthesis of benzofuran derivatives - PMC (nih.gov) - 1

-

Isolation and simultaneous determination of two benzofurans in Radix Eupatorii Chinensis - PubMed (nih.gov) - 5

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC (nih.gov) - 4

-

Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity - MDPI - 3

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and simultaneous determination of two benzofurans in Radix Eupatorii Chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of a 5-Methoxy-3-methylbenzofuran Library

Abstract

The benzofuran scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. This guide provides a comprehensive framework for the systematic biological activity screening of a novel 5-Methoxy-3-methylbenzofuran library. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the causal logic behind the strategic decisions in a screening cascade—from broad-based primary assays to targeted secondary and mechanistic studies. We will explore robust, self-validating methodologies for anticancer, antimicrobial, and anti-inflammatory screening, grounded in authoritative practices to ensure the generation of reliable and actionable data for drug development professionals.

Introduction: The Rationale for Screening Benzofurans

Benzofuran and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The specific 5-methoxy-3-methylbenzofuran core has been identified in compounds with significant biological potential.[3][4] The strategic rationale for building and screening a library based on this scaffold is twofold:

-

Structural Precedent : Existing data on related structures suggest a high probability of identifying bioactive "hits". For instance, methoxy groups on the benzofuran ring have been shown to be advantageous for cytotoxic activity.[4][5]

-

Chemical Tractability : The benzofuran ring system is synthetically accessible, allowing for the creation of a diverse library of analogues through established chemical methods, starting from precursors like 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid.[3][6] This enables a systematic exploration of the Structure-Activity Relationship (SAR) to optimize potency and selectivity.[7]

This guide outlines a tiered screening approach designed to efficiently identify and characterize the most promising compounds within the library.

The High-Throughput Screening (HTS) Cascade: A Strategic Overview

A successful screening campaign relies on a logical progression from high-throughput, cost-effective primary assays to more complex, lower-throughput secondary assays for hit validation and characterization.[8][9] This tiered approach, or "screening cascade," maximizes efficiency by rapidly eliminating inactive compounds and focusing resources on promising hits.

The fundamental workflow is designed to first identify broad biological activity and then refine our understanding of potency, selectivity, and mechanism of action.

Caption: A strategic workflow for a tiered biological activity screening cascade.

Part 1: Primary Screening Methodologies

The primary screen is designed to cast a wide net, testing every compound in the library at a single, relatively high concentration (e.g., 10-50 µM) against a panel of diverse biological targets.

Anticancer Activity: Cytotoxicity Screening

Causality: The benzofuran scaffold is a well-established pharmacophore in oncology research, with numerous derivatives showing potent antiproliferative activity against various cancer cell lines, including lung (A549), breast (MCF-7), and liver (HepG2).[2][10] Therefore, a primary cytotoxicity screen is the logical first step. The MTT assay is a robust, inexpensive, and widely adopted colorimetric method for assessing metabolic activity, which serves as an effective proxy for cell viability and proliferation in a high-throughput format.[11][12]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

-

Compound Addition: Prepare stock solutions of the benzofuran library compounds in DMSO. Dilute the compounds in culture medium to the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is ≤0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle controls (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds that reduce viability below a predefined threshold (e.g., <50%) are considered primary hits.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Causality: Heterocyclic compounds, including benzofurans, are a rich source of potential antimicrobial agents.[1] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is the gold-standard method for quantifying a compound's ability to inhibit microbial growth.[13] This assay is crucial for identifying candidates to combat the growing threat of antimicrobial resistance.[14]

Experimental Protocol: Broth Microdilution MIC Assay

-

Microorganism Preparation: Culture representative bacterial strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[15]

-

Compound Preparation: Perform a two-fold serial dilution of the library compounds in a 96-well microplate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The concentration range should be broad (e.g., 128 µg/mL to 1 µg/mL).

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic like Gentamicin) and a negative control (bacteria with no compound).[15]

-

Incubation: Cover the plates and incubate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13] This can be assessed visually or by measuring absorbance at 600 nm.

Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition

Causality: Inflammation is a critical process in many diseases, and the cyclooxygenase (COX) enzymes are key mediators of this pathway.[16] Benzofuran derivatives have demonstrated anti-inflammatory properties, making a COX inhibition assay a highly relevant primary screen.[17] Screening against both COX-1 and COX-2 isoforms simultaneously is vital, as selective inhibition of COX-2 is a desirable trait for modern anti-inflammatory drugs to avoid the gastrointestinal side effects associated with COX-1 inhibition.[18]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

-

Assay Principle: This assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G₂ (PGG₂) is followed by the reduction to PGH₂. This second step involves a peroxidase-mediated reaction that can be monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[18]

-

Reaction Setup: In a 96-well plate, add reaction buffer, heme, either ovine COX-1 or human recombinant COX-2 enzyme, and the test compound from the benzofuran library.

-

Initiation: Initiate the reaction by adding arachidonic acid (substrate) and the colorimetric probe (TMPD).

-

Data Acquisition: Monitor the absorbance increase over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

-

Analysis: Compare the reaction rates in the presence of test compounds to the vehicle control. Calculate the percent inhibition for each compound against both COX-1 and COX-2. Compounds showing significant inhibition (e.g., >50%) against COX-2 are identified as hits.

Caption: Simplified COX signaling pathway showing the target for selective inhibitors.

Part 2: Hit Confirmation and Secondary Screening

Compounds identified as "hits" in the primary screens require further validation to confirm their activity and characterize their properties.

-

Dose-Response Analysis: Hits are re-tested across a range of concentrations (typically 8-12 points) to generate a dose-response curve. From this curve, the IC₅₀ (half-maximal inhibitory concentration) for anticancer and anti-inflammatory assays, or a confirmed MIC for antimicrobial assays, is calculated. This provides a quantitative measure of potency, allowing for the ranking of compounds.[19]

-

Selectivity and Cytotoxicity Counter-Screens: A critical step is to determine if the observed activity is specific.

-

For Anticancer Hits: Compounds should be tested against a non-cancerous, normal cell line (e.g., human umbilical vein endothelial cells - HUVEC, or normal epithelial cells)[7]. A compound that is highly toxic to both cancer and normal cells is a non-specific cytotoxic agent and is generally deprioritized. A high selectivity index (IC₅₀ in normal cells / IC₅₀ in cancer cells) is desirable.

-

For Anti-inflammatory Hits: The IC₅₀ values against both COX-1 and COX-2 are determined. The COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) is calculated. A high index indicates desirable selectivity for the target enzyme.[16]

-

-

Mechanism of Action (MoA) Studies: For the most promising leads, initial MoA studies can provide deeper insight. For example, potent and selective anticancer compounds can be evaluated in an apoptosis assay (e.g., Annexin V/Propidium Iodide staining) to determine if they induce programmed cell death, a preferred mechanism for cancer therapeutics.[2][20]

Data Presentation and Interpretation

Clear and concise data presentation is essential for making informed decisions. Quantitative data from the secondary screens should be summarized in a structured table to allow for direct comparison between lead compounds.

Table 1: Hypothetical Biological Activity Data for Lead Compounds from the 5-Methoxy-3-methylbenzofuran Library

| Compound ID | Anticancer Activity (A549 Cells, IC₅₀ in µM) | Selectivity Index (IC₅₀ HUVEC / IC₅₀ A549) | Antimicrobial Activity (S. aureus, MIC in µg/mL) | Anti-inflammatory Activity (COX-2 IC₅₀ in µM) | COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) |

| BF-007 | 1.48 | >25 | >128 | 25.6 | 1.2 |

| BF-021 | 45.2 | 1.5 | 8 | 5.8 | 15.4 |

| BF-035 | 8.9 | 12.5 | 16 | 0.34 | >100 |

| Doxorubicin | 0.52 | 8.0 | N/A | N/A | N/A |

| Celecoxib | N/A | N/A | N/A | 0.04 | >250 |

Data are hypothetical and for illustrative purposes only. Doxorubicin and Celecoxib are included as representative standard drugs.

Interpretation:

-

BF-007 emerges as a potent and highly selective anticancer lead.

-

BF-021 shows moderate antimicrobial activity but lacks cancer cell selectivity.

-

BF-035 is an exceptionally potent and highly selective COX-2 inhibitor, making it a strong lead for anti-inflammatory drug development.

Conclusion

This guide outlines a rigorous, multi-tiered strategy for the biological screening of a 5-Methoxy-3-methylbenzofuran library. By integrating scientifically-grounded primary assays with confirmatory secondary screens, researchers can efficiently identify and validate compounds with significant therapeutic potential. The emphasis on understanding the causality behind assay selection, ensuring protocol robustness, and performing critical counter-screens for selectivity is paramount to the successful transition of a "hit" compound from a screening plate to a viable lead candidate for preclinical development. The diverse biological activities historically associated with the benzofuran scaffold make such libraries a valuable starting point in the quest for novel therapeutics.

References

- Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). National Center for Biotechnology Information.

-

Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Retrieved March 7, 2026, from [Link]

-

Fisyuk, A. S., et al. (2020). Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. Biointerface Research in Applied Chemistry. Retrieved March 7, 2026, from [Link]

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Khan, I., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Bari, V., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Ahmad, I., et al. (2022). Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Shashidhar, et al. (2015). Synthesis, characterization and antimicrobial evaluation of some novel (3-methyl- 5-((3-phenylisoxazol-5-yl)methoxy)benzofuran-2. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved March 7, 2026, from [Link]

-

Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents. (2022). Academia.edu. Retrieved March 7, 2026, from [Link]

-

Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica. Retrieved March 7, 2026, from [Link]

-

Son, S., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science. Retrieved March 7, 2026, from [Link]

-

Setyaningsih, Y. S. H. (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Retrieved March 7, 2026, from [Link]

-

Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2022). International Journal for Scientific Research & Development. Retrieved March 7, 2026, from [Link]

-

Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). Bioorganic Chemistry. Retrieved March 7, 2026, from [Link]

-

Novel Antibacterial Targets and Compounds Revealed by a High-Throughput Cell Wall Reporter Assay. (2015). American Society for Microbiology Journals. Retrieved March 7, 2026, from [Link]

-

Schumacher, T. J., et al. (2023). Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved March 7, 2026, from [Link]

-

Structures of natural and synthetic benzofuran derivatives with biological activity. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Stącel, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

-

Novel Heterocyclic Compounds as Potential Anti-Inflammatory and/or Anticancer Agents. (n.d.). MDPI. Retrieved March 7, 2026, from [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Retrieved March 7, 2026, from [Link]

-

Al-Sanea, M. M., et al. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. Retrieved March 7, 2026, from [Link]

-

Cytotoxicity of natural products and derivatives toward MCF-7 cell monolayers and cancer stem-like mammospheres. (2015). Phytomedicine. Retrieved March 7, 2026, from [Link]

-

A novel compound with antimicrobial activity against staphylococcus aureus. (2021). Ovid. Retrieved March 7, 2026, from [Link]

-

Natural Products as Cytotoxic Agents in Chemotherapy against Cancer. (2017). IntechOpen. Retrieved March 7, 2026, from [Link]

-

In Silico Analysis Applied to the Study of Cytotoxicity in Natural Products. (2022). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. (2025). MDPI. Retrieved March 7, 2026, from [Link]

-

Role of Bioassays in Development of Natural Products. (n.d.). Indus Extracts. Retrieved March 7, 2026, from [Link]

-

Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012). PubMed. Retrieved March 7, 2026, from [Link]

-

Stącel, K., et al. (2025). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. Retrieved March 7, 2026, from [Link]

-

Synthesis of 5-(3-methyl benzofuran-2-yl)-2-thiol-1,3,4 oxadiazole and its photochemical study. (2014). International Journal of Chemical and Physical Sciences. Retrieved March 7, 2026, from [Link]

-

Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (2021). Taylor & Francis Online. Retrieved March 7, 2026, from [Link]

-

An Update on Natural Occurrence and Biological Activity of Benzofurans. (2020). Acta Scientific. Retrieved March 7, 2026, from [Link]

-

High-throughput screening (HTS). (n.d.). BMG LABTECH. Retrieved March 7, 2026, from [Link]

-

Compound Libraries Available for HTS. (n.d.). Stanford University. Retrieved March 7, 2026, from [Link]

-

Design and Implementation of High Throughput Screening Assays for Drug Discoveries. (n.d.). IntechOpen. Retrieved March 7, 2026, from [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. tandfonline.com [tandfonline.com]

- 5. Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen [intechopen.com]

- 10. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Natural Products as Cytotoxic Agents in Chemotherapy against Cancer | IntechOpen [intechopen.com]

- 13. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Drug Design, Synthesis and Biological Evaluation of Heterocyclic Molecules as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. actascientific.com [actascientific.com]

- 18. academia.edu [academia.edu]

- 19. Compound Libraries Available for HTS | High-Throughput Screening @ The Nucleus | Stanford Medicine [med.stanford.edu]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application of 5-Methoxy-3-methylbenzofuran in Medicinal Chemistry: From Scaffold Design to Multi-Targeted Therapeutics

Structural and Pharmacological Rationale

In modern medicinal chemistry, the rational design of therapeutics heavily relies on the deployment of privileged scaffolds. 5-Methoxy-3-methylbenzofuran represents a highly versatile, electronically rich bicyclic system that serves as an essential building block in drug discovery[1].

The pharmacological relevance of this compound is driven by three critical structural features:

-

Benzofuran Core: Acting as a bioisostere for the indole ring, the benzofuran nucleus provides similar spatial geometry and

stacking capabilities within receptor binding pockets, but with significantly enhanced metabolic stability against oxidative degradation (e.g., by monoamine oxidases). -

5-Methoxy Substituent: This functional group modulates the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration. Crucially, the oxygen atom serves as a directional hydrogen-bond acceptor, allowing for precise anchoring within target sites like the Dopamine D2 receptor and Phosphodiesterase 4D (PDE4D)[2][3].

-

3-Methyl Substituent: The benzylic/allylic methyl group serves dual purposes. Pharmacologically, it provides steric bulk that dictates the rotational conformation of adjacent structural vectors. Synthetically, it acts as a highly reactive handle for late-stage functionalization, primarily through chemoselective oxidation to an aldehyde or halogenation[4][5].

Key Medicinal Chemistry Applications

Multi-Target-Directed Ligands (MTDLs) for Alzheimer’s Disease

Neurodegenerative conditions like Alzheimer's Disease (AD) possess complex etiologies that render single-target therapies ineffective. 5-Methoxy-3-methylbenzofuran has been successfully utilized to construct Clioquinol-Moracin M hybrids , functioning as MTDLs[3].

By fusing the metal-chelating properties of clioquinol with the PDE4D-inhibitory benzofuran framework, researchers synthesized derivatives (such as compound 18d ) capable of pleiotropic action. The 5-methoxybenzofuran moiety binds seamlessly into the PDE4D regulatory pockets, preventing cAMP hydrolysis and subsequently improving spatial memory[6]. Furthermore, these ligands disrupt the self-assembly of Amyloid-

Pleiotropic mechanisms of benzofuran-based MTDLs in Alzheimer's Disease.

Dopamine D2-Like Receptor Ligands

Dopamine D2 and D3 receptors are critical targets for the treatment of schizophrenia and substance abuse disorders. 5-Methoxy-3-methylbenzofuran has been employed to synthesize

The rationale involves coupling the structurally rigid tropine core with the 5-methoxybenzofuryl moiety. While the unbridged analogs showed broad affinity, rigidification into the bridged octanol system (Compound 40) using the 5-methoxy substituted framework resulted in altered pharmacological profiles, demonstrating how steric and electronic distributions across the benzofuran ring govern receptor sub-type docking[5].

Anti-Microbial and Cytotoxic Agents

Beyond neurology, the scaffold is prominent in oncology and infectious diseases. Formulating 5-methoxy-3-methylbenzofuran into aryl ketoxime derivatives yields compounds with potent in vitro cytotoxic and anti-microbial activities[7]. The electron-rich nature of the methoxy-substituted aromatic ring enhances the overall lipophilicity, enabling these ketoximes to effectively penetrate bacterial cell walls and cellular membranes, disrupting intracellular targets[7].

Quantitative Structure-Activity Data

To illustrate the pharmacological efficacy of derivatives branching from this scaffold, key functional data points are consolidated below:

| Ligand / Derivative | Target Application | Key Pharmacological Metric | Reference |

| Compound 18d (Clioquinol-Moracin Hybrid) | PDE4D / Alzheimer's | [3][6] | |

| Compound 16d (Clioquinol-Moracin Hybrid) | PDE4D / Alzheimer's | [3] | |

| Compound 16i (Isomeric Hybrid) | PDE4D / Alzheimer's | [3] | |

| Compound 40 (Octanol-based Ligand) | Dopamine D2 Receptor | 100-fold decrease in binding vs unbridged analog | [5] |

| Compound 9b (Aldehyde Intermediate) | Chemical Synthesis | [5] |

Validated Experimental Protocols

The following step-by-step methodologies outline the functionalization of 5-methoxy-3-methylbenzofuran. These protocols have been rigorously engineered to ensure self-validation at critical chemical checkpoints.

Protocol A: Chemoselective Oxidation to 5-Methoxybenzofuran-3-carbaldehyde

Objective: Transform the relatively inert 3-methyl group into a highly reactive aldehyde for subsequent reductive amination or coupling operations.

Mechanistic Causality: Selenium dioxide (

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, argon-purged flask, dissolve 5-methoxy-3-methylbenzofuran (1.0 eq, ~12.88 mmol) and high-purity

(1.15 eq, 1.64 g, 14.81 mmol) in 16 mL of anhydrous 1,4-dioxane[5]. -

Thermal Activation: Heat the mixture to a vigorous reflux (

). Insight: The elevated temperature is causally required to overcome the activation energy barrier of the initial ene-reaction step[5]. -

Reaction Maintenance: Maintain reflux for 16 hours. Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the higher-

starting material validates completion. -

Colloidal Filtration (Critical Step): Cool the mixture to room temperature. Filter the crude mixture directly over a pad of Celite in a fritted filter, rinsing generously with THF (100 mL)[5]. Insight:

reduces to elemental red selenium ( -

Concentration: Evaporate the filtrate under reduced pressure to yield crude 5-methoxybenzofuran-3-carbaldehyde.

Synthetic workflow for transforming 5-Methoxy-3-methylbenzofuran into drug constructs.

Protocol B: De Novo Cyclization of the Benzofuran Core

Objective: Synthesize 5-methoxy-3-methylbenzofuran from upstream aryloxy-ketone precursors when commercial sourcing is unviable or isotopic labeling is required. Mechanistic Causality: The transformation relies on the acid-catalyzed intramolecular cyclization of an aryloxy-ketone. Acetic anhydride serves dual causality: it acts as a polar solvent to solvate the intermediates and acts as an aggressive dehydrating agent to drive the cyclization forward to establish aromaticity[2].

Step-by-Step Methodology:

-

Reaction Assembly: Suspend the aryloxy-ketone precursor (e.g., 91.52 mmol) and anhydrous sodium acetate (4.25 eq, 31.91 g) in 61 mL of acetic anhydride[2].

-

Reflux & Dehydration: Heat the slurry to reflux under an Argon atmosphere for 3 hours. The sodium acetate acts as a mild base to facilitate enolization prior to electrophilic attack[2].

-

Hydrolytic Quench (Safety Critical): Cool the mixture down to

in an ice bath. Slowly quench the reaction by the dropwise addition of -

Liquid-Liquid Extraction: Extract the aqueous mixture with benzene or toluene (200 mL). Isolate the organic layer[2].

-

Neutralization & Drying: Wash the organic fraction iteratively with a

References

-

[2][5] Paul, N. M., et al. "Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." Journal of Medicinal Chemistry, 2008. PMC. Available at:[Link]

-

[7] Abd El-Karim, S. S., et al. "Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity." Cancer Research Group. Available at: [Link]

-

[4] Xchxn. "US3070606A." Google Patents. Available at:

-

[8] Publikationsserver der Universität Regensburg. "Development of New Catalytic Systems for the Palladium-Catalyzed Carbonylation of Olefins." 2018. Available at: [Link]

-

[3][6] Wang, Z., et al. "Design, Synthesis and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multi-Target-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease." Journal of Medicinal Chemistry, 2015. Available at: [Link]

Sources

- 1. CAS 3710-50-7: ethyl 5-methoxy-3-methyl-1-benzofuran-2-car… [cymitquimica.com]

- 2. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US3070606A - Xchxn - Google Patents [patents.google.com]

- 5. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cancerresgroup.us [cancerresgroup.us]

- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]

The Versatility of the 5-Methoxy-3-methylbenzofuran Scaffold in Target-Directed Drug Design

An Application Note and Protocol Guide by a Senior Application Scientist.

The pursuit of novel, multi-target pharmacophores requires starting scaffolds that offer structural stability, precise stereochemical control, and tunable pharmacokinetic properties. 5-Methoxy-3-methylbenzofuran (CAS 7182-30-1) has emerged as a privileged structure in modern medicinal chemistry. Featuring a planar, aromatic core, this scaffold provides critical lipophilicity while offering distinct functionalization advantages: the 5-methoxy group acts as a potent hydrogen-bond acceptor, and the 3-methyl group provides essential steric bulk that locks adjacent C-2 substituents into biologically active conformations[1].

This guide provides an authoritative roadmap for drug development professionals seeking to leverage the 5-methoxy-3-methylbenzofuran scaffold. We will explore its structural translation into oncological, neurological, and neurodegenerative therapeutics, followed by rigorously validated synthetic and biological protocols.

Rational Drug Design: Functionalizing the Scaffold

The unique stereoelectronic properties of 5-methoxy-3-methylbenzofuran allow it to be seamlessly integrated into disparate pharmacological pathways depending on its derivatization[2].

-

Oncology (Tubulin Polymerization Inhibitors): By attaching a 3,4,5-trimethoxybenzoyl moiety at the C-2 position, researchers have developed potent anti-mitotic agents[1]. The 5-methoxy group coordinates with the hydrophobic colchicine-binding site on the

-tubulin heterodimer, while the 3-methyl group sterically hinders the free rotation of the C-2 aroyl group, ensuring optimal alignment within the binding pocket[3]. -

Neurology (Dopamine D2 Ligands): Modifying the scaffold with tropane or 8-azabicyclo[3.2.1]octane rings produces highly selective Dopamine D2 receptor antagonists, critical for next-generation psychiatric therapeutics[4].

-

Neurodegeneration (Alzheimer’s Disease): The scaffold serves as the foundation for Clioquinol-Moracin M hybrids. These multi-target-directed ligands simultaneously inhibit phosphodiesterase 4D (PDE4D) and attenuate Amyloid-

(

Structural derivatization pathways of the 5-methoxy-3-methylbenzofuran scaffold.

Quantitative Structure-Activity Summaries

To benchmark the efficacy of derivatized 5-methoxy-3-methylbenzofuran constructs, the following table synthesizes quantitative data from recent lead-optimization campaigns:

| Target Pathway | Derivatization Strategy | Pharmacological Effect | Primary Efficacy Metric (In Vitro) |

| Tubulin (Colchicine Site) | C-2 coupling with 3',4',5'-trimethoxybenzoyl[1] | Anti-mitotic / Cytotoxic | Inhibition of polymerization: |

| Dopamine D2 Receptor | C-2 substitution with Tropane ring[6] | D2R Antagonism | High affinity binding: |

| PDE4D / Amyloid- | Clioquinol-Moracin M Hybridization[7] | Anti-neurodegenerative | Complete attenuation of |

| Indoleamine 2,3-dioxygenase | C-4 Amino / C-2 Methanol modification[8] | IDO Inhibition (Immuno-oncology) | Suppressed immune tolerance: |

Synthetic Protocol: Regioselective C-2 Acylation of the Scaffold

Objective: Synthesize a (5-Methoxy-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone derivative via Friedel-Crafts acylation, establishing the core pharmacophore for tubulin inhibition.

Causality of Design: The regioselectivity of this reaction takes advantage of the highly electron-rich C-2 position of the benzofuran ring. Tin(IV) chloride (

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 5-methoxy-3-methylbenzofuran in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

-

Activation: Slowly add 1.2 equivalents of 3,4,5-trimethoxybenzoyl chloride to the stirring solution.

-

Catalysis: Dropwise, introduce 1.5 equivalents of anhydrous

. Critical Control: The dropwise addition prevents rapid exothermic spikes that can lead to polymerization or degradation of the benzofuran core. -

Reaction Evolution: Maintain the reaction at 0 °C for 30 minutes, then allow it to gradually warm to room temperature (20-25 °C), stirring for an additional 4 hours. Monitor via TLC (EtOAc/Hexane 2:8) until the starting scaffold is consumed.

-

Quenching & Extraction (Self-Validating Step): Quench the reaction strictly with cold 1N HCl. This neutralizes the Lewis acid and protonates any alkoxide intermediates. Extract the aqueous layer with DCM (

). Wash the combined organic layers with saturated -

Purification: Dry over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, EtOAc/petroleum ether) to yield the pure 2-aroyl target compound as a white solid.

Biological Validation Protocol: In Vitro Tubulin Polymerization Assay

Objective: Validate the target engagement of synthesized 5-methoxy-3-methylbenzofuran derivatives against microtubule assembly.

Causality of Design: Tubulin assembly is an endothermic, GTP-driven process that scales with temperature. Measuring turbidity via absorbance at 340 nm provides a real-time, non-destructive proxy for microtubule mass. Pre-incubating the ligand at 0 °C ensures homogeneous thermodynamic binding to the unassembled

Mechanistic pathway of tubulin polymerization inhibition by benzofuran derivatives.

Step-by-Step Methodology:

-

Reagent Preparation: Purify bovine brain tubulin and dilute to a final working concentration of

in standard Glutamate buffer (0.8 M monosodium glutamate, pH 6.6) supplemented with 1 mM EGTA. Note: A -

Ligand Pre-Incubation: Dispense the assay buffer into pre-chilled (0 °C) spectrophotometer cuvettes. Introduce the synthesized benzofuran derivative at varying concentrations (

to -

Internal System Validation (Controls):

-

Positive Control: Include a cuvette with

Colchicine to validate that the tubulin batch retains its physiological sensitivity to colchicine-site inhibitors. -

Vehicle Control: Include a cuvette with equivalent DMSO concentration (

). If the vehicle control fails to achieve a rapid, high-amplitude plateau of absorbance, the tubulin is likely degraded and the assay must be rejected.

-

-

Induction: Add GTP to all cuvettes to a final concentration of 0.4 mM while maintaining the temperature at 0 °C.

-

Kinetics Readout: Rapidly transfer the cuvettes to a temperature-controlled spectrophotometer pre-equilibrated to 30 °C. Monitor the increase in absorbance at 340 nm continuously for 20-30 minutes.

-

Data Processing: Calculate the

as the compound concentration that reduces the final steady-state turbidity (plateau absorbance) by 50% relative to the DMSO control.

References

- Sigma-Aldrich Product Specification - 5-Methoxy-3-methylbenzofuran. Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW0SRNZOHf0XRvhguihbJPS7SdJyTTG4P22eDZTKdMq5EiFLLSiKjZ3i81r_d3F5YbznhNkSrylOIaOPq8B42KPDIRszTXBj0sN9tNf5Go0O_wZWpp7_-rdpWy0maD_noRm6wpli9tJKL_yR7i0cdfsaLxqdvR6kfr-gM=]

- Romagnoli, R., et al. "Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization." Current Cancer Drug Targets, PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRhJJbE8uv_qxv2rJHE7AbtYzMh9B7LM9adzD3qLE8fhx18rAOe374upeevTKpuBX8NZpR9CqBcKdq4gIc6nndsJ4qxzF2ne_tqPIYB6T0TzfSDFVfXE_rFjo_dqHj6yPQMJf_28qMoL589w==]

- Grundt, P., et al. "Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." NIH PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW74Y2VPHgXH9PT3nWt1ssVeZnGM1dUxci1JfW5pYmU3t6IRWonNZDwDz9Kma6X72B8Sm-iSDdlCKcuQG589tv5bGtUnmkh2F3LB3QRGLUkZFBoWJIu-o2GhZq2VX-pEJNlahbUcrujiWMbQ==]

- Mao, F., et al. "Design, Synthesis and Evaluation of Orally Available Clioquinol-Moracin M Hybrids as Multi-Target-Directed Ligands for Cognitive Improvement in a Rat Model of Neurodegeneration in Alzheimer's Disease." ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjS1I74M3DInHTTwgOJTRdV0L5KNsMRHG9Je9LHdOrCiWVw2jY2B4mwUuKeM79DqJezuaxIGIiL4MXMon6EEO8eHKQjmWsIzXfQ-YFLXIfEiTkuXaWBDwHsIzIQ95riy156LyU433--Tb4JPZO7ZaCdGBnj8AVAor63WMbN9bm6W-1eXlfJGEZoBYAH9FW3hEZAJ6PSdQPsR0v1JobEi4WQSdeZsa_9DgRYibdneRl0FoK1I5-glqCYz9o5TiryG3FZW0XKb8sNVUNsYvT4nHYE34SsxJhbHuOCJRFf7qfOsP9anRcC7YmdYAwghn2xbNgcB7N7qH2yclWLm9RfTu6R6aOH7gWrHqPPL1Em4whpdukG_hVZ1OcuNXS-76i2BgMP9H6094ctD9Seu4ViHQH_97zEw==]

- Thesis Repository. "Synthesis of Oxygen Containing Heterocycles as Potential IDO Inhibitors." Nottingham ePrints.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFF6fE2h1_2osMKXz6ad8Wy8IRDDa3_hfR00qVIPK93YiSTs4_PXv9J6dcF69fpUB8LpqMK2qyBqc3EwXA1kjmoWGaIeO0af0UsFt6C1DT4fpn7UWDVL3DkMB2Sbdjsb1H8lBrjObybZ8G7qGp5pNNKYFj8TDh8F8KzBdff13Iw86fkeCbHfMCSh3ZZAxZqwsimzDd]

Sources

- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-3-methylbenzofuran | 7182-30-1 [sigmaaldrich.com]

- 3. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. repository.nottingham.ac.uk [repository.nottingham.ac.uk]

Application Note: High-Resolution 1H and 13C NMR Characterization of 5-Methoxy-3-methylbenzofuran

Executive Summary and Pharmacological Context

Substituted benzofurans represent a privileged scaffold in modern medicinal chemistry, serving as core structures in the development of antimicrobial agents, tubulin polymerization inhibitors, and potent dopamine D2-like receptor ligands[1]. Among these, 5-Methoxy-3-methylbenzofuran is a critical synthetic intermediate and structural motif.

In drug development, unambiguous structural characterization is paramount. Misidentifying substitution patterns on the benzofuran core can lead to disastrous downstream failures in structure-activity relationship (SAR) modeling. This application note establishes a definitive, self-validating analytical workflow for elucidating the structure of 5-Methoxy-3-methylbenzofuran using high-resolution 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy[1].

Experimental Protocols: Acquisition and Optimization

To ensure analytical trustworthiness, data acquisition must transcend basic measurement and become a controlled, reproducible process. The following protocol outlines the exact methodology for generating pristine NMR spectra, detailing the causality behind each physical and instrumental choice.

Step-by-Step Methodology

-

Sample Dissolution & Lock Solvent Selection:

-

Protocol: Dissolve 15 mg (for 1H) or 40 mg (for 13C) of purified 5-Methoxy-3-methylbenzofuran in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

-

Causality: CDCl₃ is selected because the target molecule lacks exchangeable protons (such as -OH or -NH) that would require a hydrogen-bonding solvent like DMSO-d6. The deuterium nucleus provides a field-frequency lock, compensating for magnetic field drift over the course of the acquisition.

-

-

Tube Geometry and Loading:

-

Protocol: Transfer the solution to a high-precision 5 mm NMR tube. Ensure the solvent column height is precisely ≥4.0 cm.

-

Causality: Maintaining a 4 cm solvent height creates an "infinite cylinder" geometry relative to the RF receiver coil. This prevents magnetic susceptibility gradients caused by the liquid-air interface from distorting the line shape (shimming artifacts).

-

-

Probe Tuning and Shimming:

-

Protocol: Insert the sample into a 400 MHz NMR spectrometer. Execute automated gradient shimming on the Z and Z² axes.

-

Causality: Perfect magnetic field homogeneity is required to resolve the fine meta-couplings (

Hz) in the aromatic ring. Shimming is complete when the TMS reference peak achieves a full-width at half-maximum (FWHM) of <1.0 Hz.

-

-

Pulse Sequence Execution:

-

1H NMR: 16 transients, 30° excitation pulse, and a relaxation delay (d1) of 1.5 seconds.

-

13C NMR: 512 transients, complete proton broad-band decoupling (e.g., WALTZ-16), and a d1 of 2.0 seconds.

-

Causality: Broad-band decoupling irradiates the proton frequencies, collapsing complex

C-

-

High-Resolution 1H NMR Interpretation

The proton spectrum of 5-Methoxy-3-methylbenzofuran acts as a direct map of its electronic environment. The mesomeric (+M) effect of the methoxy group and the inductive/anisotropic effects of the furan ring strictly dictate the chemical shifts and spin-spin splitting patterns (Table 1)[1].

Table 1: 1H NMR Data (400 MHz, CDCl₃)

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( | Integration | Mechanistic Assignment |

| 3-CH₃ | 2.23 | Singlet (s) | - | 3H | Aliphatic methyl at C3 |

| 5-OCH₃ | 3.87 | Singlet (s) | - | 3H | Alkoxy methyl at C5 |

| H-6 | 6.90 | Doublet of doublets (dd) | 2.6, 9.0 | 1H | Aromatic proton, ortho to C7, meta to C4 |

| H-4 | 6.97 | Doublet (d) | 2.6 | 1H | Aromatic proton, meta to C6 |

| H-7 | 7.35 | Doublet (d) | 9.0 | 1H | Aromatic proton, ortho to C6 |

| H-2 | 7.39 | Singlet (s) | - | 1H | Heteroaromatic furan proton |

Spin-System Causality & Logic

-

The Shielding of H-4 and H-6: The protons at H-4 (6.97 ppm) and H-6 (6.90 ppm) are positioned ortho to the powerfully electron-donating methoxy group at C-5. The oxygen's lone pair donates electron density into the ring via resonance, strongly shielding these specific positions compared to a standard benzene proton (~7.26 ppm).

-

J-Coupling Verification: The molecular geometry prevents H-4 from having an ortho neighbor (C-3a is a bridgehead; C-5 is substituted). Therefore, H-4 can only couple with H-6 across three bonds (meta-coupling), yielding a fine

Hz doublet. Conversely, H-7 undergoes strong ortho-coupling with H-6 (

High-Resolution 13C NMR Interpretation

While 1H NMR defines the periphery, 13C NMR maps the structural skeleton. Due to the massive chemical shift range of carbon, it highlights profound differences in hybridization and electronegativity[1].

Table 2: 13C NMR Data (100 MHz, CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Assignment |

| 3-CH₃ | 8.2 | Primary (CH₃) | Highly shielded methyl due to benzofuran ring currents |

| 5-OCH₃ | 56.2 | Primary (CH₃) | Deshielded aliphatic carbon attached to oxygen |

| C-4 | 102.1 | Tertiary (CH) | Aromatic carbon strongly shielded by ortho -OMe |

| C-7 | 112.0 | Tertiary (CH) | Aromatic carbon, meta to -OMe |

| C-6 | 113.0 | Tertiary (CH) | Aromatic carbon, ortho to -OMe |

| C-3 | 115.9 | Quaternary (C) | Furan carbon appended to the methyl group |

| C-3a | 129.7 | Quaternary (C) | Bridgehead carbon (benzene-furan junction) |

| C-2 | 142.5 | Tertiary (CH) | Furan carbon bonded directly to the ring oxygen |

| C-7a | 150.4 | Quaternary (C) | Bridgehead carbon bonded directly to the ring oxygen |

| C-5 | 156.0 | Quaternary (C) | Ipso-aromatic carbon attached directly to -OMe |

Electronic Causality & Logic

-

Anomalous Methyl Shielding: In typical aliphatic systems, methyl groups resonate between 15–25 ppm. The C3-methyl of the benzofuran ring is forced into the highly shielding cone of the bicyclic heteroaromatic ring current, pushing it extraordinarily upfield to 8.2 ppm .

-

Extreme Electronegative Deshielding: C-5 and C-7a are stripped of diamagnetic shielding due to the strong inductive withdrawal (-I effect) of their directly attached oxygen atoms, anchoring them far downfield at 156.0 ppm and 150.4 ppm, respectively.

Building a Self-Validating System via 2D NMR

One-dimensional assignments, while grounded in predictive logic, are essentially scientific hypotheses. To cross the threshold into undeniable proof, they must be tested using orthogonal two-dimensional techniques.

-

HSQC (Heteronuclear Single Quantum Coherence): Validates the primary structure by linking proton signals to their directly attached carbons (1-bond). If C-4 is truly at 102.1 ppm, HSQC will definitively map it exclusively to the proton at 6.97 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for placing substituents without attached protons. The methoxy protons (3.87 ppm) will show a heavy cross-peak bridging across 3 bonds to the C-5 carbon (156.0 ppm). This structurally locks the methoxy group onto position 5, ruling out any isomeric possibilities (e.g., 6-methoxy or 4-methoxy derivatives).

Logic Diagram: The NMR Elucidation Workflow

The visualization below illustrates the interconnected, multi-dimensional logic pathway necessary for absolute structural confirmation of this molecule.

Workflow for the self-validating NMR structural elucidation of 5-Methoxy-3-methylbenzofuran.

References

- Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. National Center for Biotechnology Information (PMC).

Sources

Application Note: High-Purity Isolation of 5-Methoxy-3-methylbenzofuran via Automated Flash Column Chromatography

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 5-Methoxy-3-methylbenzofuran from a crude synthetic mixture. Benzofuran derivatives are a critical scaffold in medicinal chemistry and drug development, demanding high purity standards for downstream applications.[1][2] This guide details a robust methodology employing silica gel flash column chromatography, emphasizing preliminary method development with Thin-Layer Chromatography (TLC) to ensure a successful, high-yield separation. The causality behind each experimental step is explained to empower researchers to adapt this protocol for analogous heterocyclic compounds.

Principle of Separation

Column chromatography is a powerful adsorptive separation technique ideal for purifying organic compounds.[3][4] The stationary phase, typically polar silica gel, is packed into a column.[5] A liquid mobile phase, the eluent, is then passed through the column.[6] The separation of 5-Methoxy-3-methylbenzofuran from reaction impurities relies on differential partitioning between the stationary and mobile phases.

5-Methoxy-3-methylbenzofuran possesses moderate polarity due to the ether and aromatic functionalities. It is anticipated that non-polar impurities (e.g., unreacted starting materials, non-polar byproducts) will have weaker interactions with the polar silica gel and will elute first with a non-polar eluent. More polar impurities (e.g., over-oxidized products or decomposition species) will adsorb more strongly to the silica and require a more polar eluent to be displaced and eluted from the column.[3] By systematically increasing the polarity of the eluent, a clean separation can be achieved.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Crude 5-Methoxy-3-methylbenzofuran | Synthesis Grade | N/A |

| Silica Gel | 230-400 mesh (for flash chromatography) | Sigma-Aldrich, VWR, or equivalent |

| n-Hexane | HPLC Grade | Fisher Scientific or equivalent |

| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific or equivalent |

| Dichloromethane (DCM) | ACS Grade | VWR or equivalent |

| Glass Wool or Cotton | Laboratory Grade | N/A |

| Sand, Sea | Washed and Ignited | Acros Organics or equivalent |

| TLC Plates | Silica Gel 60 F254 | Merck or equivalent |

Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)

Before committing the bulk sample to the column, it is imperative to determine the optimal solvent system using TLC. This preliminary analysis saves time, conserves the sample, and predicts the outcome of the column separation. The goal is to find a solvent system where the target compound, 5-Methoxy-3-methylbenzofuran, has a Retention Factor (Rƒ) of approximately 0.2-0.4.[7] This Rƒ value typically ensures good separation from impurities and a reasonable elution time from the column.[7]

Protocol for TLC Analysis:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of dichloromethane (DCM) or ethyl acetate.

-

Spotting: Using a capillary tube, carefully spot the dissolved crude mixture onto the baseline of a TLC plate.

-

Eluent Systems Screening: Prepare developing chambers with various ratios of a non-polar solvent (n-Hexane) and a moderately polar solvent (Ethyl Acetate).[8][9] Good starting points for benzofuran derivatives are Hexane:EtOAc mixtures.[10][11][12]

-

Test Ratios: 95:5, 90:10, 85:15, and 80:20 (Hexane:EtOAc).

-

-

Development: Place the spotted TLC plate into a sealed developing chamber containing the chosen eluent.[8] Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[8]

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the separated spots under a UV lamp (254 nm). Circle the spots.

-

Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front)

-

Selection: Choose the solvent system that provides the best separation between the 5-Methoxy-3-methylbenzofuran spot and any impurity spots, aiming for a target Rƒ of ~0.3. For this compound, a system of 90:10 (n-Hexane:Ethyl Acetate) is often found to be optimal.

| TLC Test System (Hexane:EtOAc) | Target Compound Rƒ | Impurity Rƒ (Example) | Observations |

| 95:5 | 0.15 | 0.25, 0.05 | Target compound is too retained. Separation is poor. |

| 90:10 | 0.32 | 0.55, 0.10 | Optimal. Good separation between target and impurities. |

| 85:15 | 0.48 | 0.70, 0.25 | Target compound moves too quickly. Risk of co-elution. |

| 80:20 | 0.65 | 0.85, 0.40 | Poor separation. All compounds are high on the plate. |

Detailed Protocol: Flash Column Chromatography

This protocol assumes a sample size of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use 50-100 g of silica gel for every 1 g of crude mixture.[3]

Column Preparation (Slurry Packing Method)

The slurry packing method is preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase, which would compromise the separation efficiency.[13][14]

-